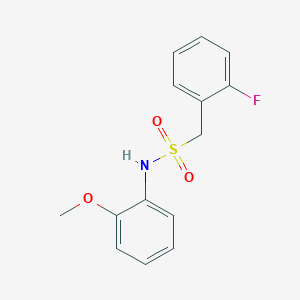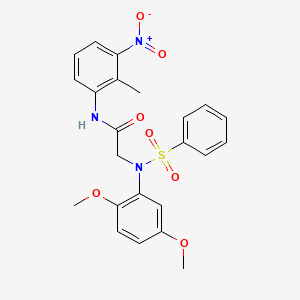amine dihydrochloride](/img/structure/B4849050.png)
[(5-methyl-2-thienyl)methyl](4-piperidinylmethyl)amine dihydrochloride
Übersicht
Beschreibung
[(5-methyl-2-thienyl)methyl](4-piperidinylmethyl)amine dihydrochloride, commonly known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTA belongs to the family of thienyl-containing compounds and has a piperidine moiety, making it a unique and interesting molecule to study.
Wirkmechanismus
MTA exerts its pharmacological effects through the activation of the sigma-1 receptor, a protein that is involved in various cellular processes such as ion channel regulation, cell proliferation, and survival. The activation of the sigma-1 receptor by MTA leads to the modulation of various signaling pathways, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects:
MTA has been shown to modulate the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, leading to its anticonvulsant and analgesic effects. It has also been found to inhibit the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. MTA has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a cancer therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
MTA has several advantages for lab experiments, such as its high potency and selectivity towards the sigma-1 receptor. It also exhibits low toxicity and has a favorable pharmacokinetic profile, making it a suitable candidate for in vivo studies. However, MTA's limited solubility in water and its instability under certain conditions can pose challenges in experimental design and interpretation of results.
Zukünftige Richtungen
MTA's potential therapeutic applications and unique mechanism of action make it an attractive target for future research. Some future directions for MTA research include the development of novel MTA analogs with improved pharmacological properties, the elucidation of the molecular mechanisms underlying its anti-tumor activity, and the investigation of its potential as a treatment for neurodegenerative diseases. Additionally, the study of MTA's interactions with other proteins and signaling pathways could provide valuable insights into its mode of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
MTA has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological and inflammatory disorders. MTA has also been found to exhibit anti-tumor activity, indicating its potential as a cancer therapeutic agent.
Eigenschaften
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S.2ClH/c1-10-2-3-12(15-10)9-14-8-11-4-6-13-7-5-11;;/h2-3,11,13-14H,4-9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFWSDOMAGOEJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCC2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-{[(2-methoxy-1-naphthyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride](/img/structure/B4848968.png)
![3-cyclohexyl-4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4848973.png)
![{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4848977.png)
![2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4848994.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4849010.png)
![2-{[(3-methylphenoxy)carbonyl]amino}ethyl (4-chlorophenyl)hydroxycarbamate](/img/structure/B4849012.png)

![5-(4-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4849026.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4849028.png)
![N~2~-(4-chlorobenzyl)-N~1~-[2-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4849032.png)
![ethyl 4-{3-[(1-ethynylcyclohexyl)oxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B4849040.png)

![N-(2,6-dimethylphenyl)-2-(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetamide](/img/structure/B4849063.png)
